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molecular formula C9H10BrNO B8814001 1-(5-Bromopyridin-2-yl)cyclobutanol CAS No. 1319256-44-4

1-(5-Bromopyridin-2-yl)cyclobutanol

Cat. No. B8814001
M. Wt: 228.09 g/mol
InChI Key: NKRWMOIPMARRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227971B2

Procedure details

To a solution of 2,5-dibromopyridine (4.74 g, 20.0 mmol) in toluene (200 mL) was added n-BuLi (1.2 eq) dropwise at −50° C. The mixture was stirred at that temperature for 40 min, then cooled to −78° C. before cyclobutanone (1.82 g, 26.0 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 1 h, then warmed to 0° C. and quenched with 40 mL of NH4Cl (sat.). The organic layer was separated and concentrated. The crude product was purified by a SiO2 column (0-40% EtOAc/Hexanes, Rf=0.7 in 50% EtOAc) to afford the titled compound as a red oil (3.11 g).
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[Li]CCCC.[C:14]1(=[O:18])[CH2:17][CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]2([OH:18])[CH2:17][CH2:16][CH2:15]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
C1(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at that temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with 40 mL of NH4Cl (sat.)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a SiO2 column (0-40% EtOAc/Hexanes, Rf=0.7 in 50% EtOAc)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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